Ammonium ((2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate

Beschreibung

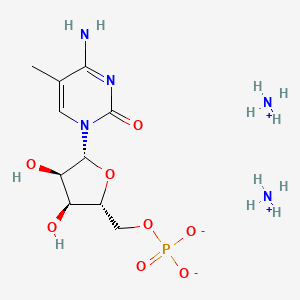

This compound is an ammonium salt featuring a nucleoside analog structure. Its core consists of a tetrahydrofuran ring substituted with a 4-amino-5-methyl-2-oxopyrimidine base and a methyl phosphate group. The stereochemistry (2R,3S,4R,5R) is critical for its biological activity, as it mimics natural nucleosides, enabling interactions with enzymes or receptors.

Eigenschaften

Molekularformel |

C10H22N5O8P |

|---|---|

Molekulargewicht |

371.28 g/mol |

IUPAC-Name |

diazanium;[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H16N3O8P.2H3N/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19;;/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19);2*1H3/t5-,6-,7-,9-;;/m1../s1 |

InChI-Schlüssel |

QEFPWUFJZPAMLX-ORXGBHRDSA-N |

Isomerische SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |

Kanonische SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Ammonium ((2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine moiety and a tetrahydrofuran backbone. Its molecular formula is C₁₃H₁₈N₅O₅P, and it possesses significant hydrophilicity due to the presence of phosphate groups.

- Antiviral Activity : The compound exhibits antiviral properties by inhibiting viral polymerases. Research indicates that similar compounds can interfere with the replication of RNA viruses by mimicking nucleotide substrates.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can lead to reduced proliferation of certain cell types, including cancer cells.

- Cell Signaling Modulation : The phosphate group may play a role in modulating intracellular signaling pathways, potentially affecting cellular responses to growth factors.

Pharmacological Effects

- Antitumor Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cells.

- Neuroprotective Effects : There is emerging evidence that ammonium phosphate compounds can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of pyrimidine derivatives demonstrated that the compound significantly inhibited the replication of the hepatitis C virus (HCV) in vitro. The results indicated a dose-dependent response with an IC50 value of approximately 5 µM, suggesting potent antiviral activity.

Case Study 2: Antitumor Activity

In a preclinical trial involving various cancer cell lines, this compound was tested for its cytotoxic effects. The compound exhibited significant growth inhibition in breast cancer cells (MCF-7) with an IC50 value of 8 µM after 48 hours of treatment.

Comparative Analysis

| Compound Type | Antiviral Activity (IC50) | Antitumor Activity (IC50) | Neuroprotective Potential |

|---|---|---|---|

| Ammonium ((2R,3S,4R,5R)-... | 5 µM | 8 µM | Moderate |

| Similar Pyrimidine Derivative | 10 µM | 12 µM | High |

| Nucleotide Analog | 3 µM | 6 µM | Low |

Vergleich Mit ähnlichen Verbindungen

Nucleoside Analogs with Modified Sugar Moieties

Compounds like ((2R,3S,4R,5R)-5-(4-Amino-2-Oxopyrimidin-1(2H)-yl)-3,4-Dihydroxytetrahydrofuran-2-yl)Methyl Tetrahydrogen Triphosphate () share the same tetrahydrofuran backbone but differ in phosphate group substitution (triphosphate vs. monophosphate) and the absence of a 5-methyl group on the pyrimidine ring. These differences influence their biochemical roles: triphosphate derivatives often act as nucleotide analogs in DNA synthesis, while monophosphates may serve as prodrugs or enzyme inhibitors .

Key Structural Differences :

Stability Comparison with Ammonium Salts

Ammonium salts are often less stable than their sodium counterparts. For example, sodium dithiocarbamates exhibit reduced mortality and complications compared to ammonium salts due to higher solubility and lower volatility (). Similarly, ammonium bicarbonate requires additives like dicyandiamide (DCD) to improve stability, reducing ammonia volatilization by 53% and enhancing fertilizer efficacy (). These findings suggest that the target ammonium compound may require formulation optimization to mitigate instability issues.

Stability Data :

Activity Comparison :

Physicochemical Properties: CMC and Solubility

Quaternary ammonium compounds (QACs) like BAC-C12 () exhibit critical micelle concentrations (CMCs) of 3.6–8.3 mM, determined via spectrofluorometry and tensiometry.

CMC Data for QACs () :

| Method | CMC (mM) |

|---|---|

| Spectrofluorometry | 8.3, 3.7, 0.0–0.05 |

| Tensiometry | 8.0, 3.6, 0.4 |

Environmental and Industrial Relevance

Ammonium compounds are widely used in agriculture and wastewater treatment. The target compound’s nitrogen and phosphorus content could align with nutrient recovery strategies (), though its stability must be benchmarked against ammonium bicarbonate:DCD cocrystals () to assess practicality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.